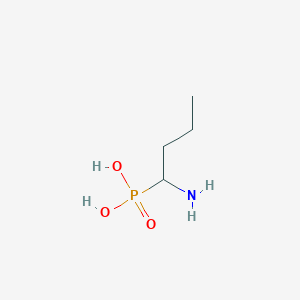

(1-aminobutyl)phosphonic acid

Übersicht

Beschreibung

1-Aminobutylphosphonsäure ist eine organische Verbindung mit der Summenformel C4H12NO3P. Sie ist ein Derivat der Phosphonsäure, gekennzeichnet durch das Vorhandensein einer Aminogruppe, die an eine Butylkette gebunden ist.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: 1-Aminobutylphosphonsäure kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Ansatz beinhaltet die Reaktion von Butylamin mit Phosphorsäure unter kontrollierten Bedingungen. Die Reaktion erfordert typischerweise einen Katalysator und wird bei erhöhten Temperaturen durchgeführt, um eine vollständige Umsetzung zu gewährleisten .

Industrielle Produktionsmethoden: Die industrielle Produktion von 1-Aminobutylphosphonsäure beinhaltet häufig die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie im Labor. Der Prozess ist für höhere Ausbeuten und Reinheit optimiert, wobei strenge Qualitätskontrollmaßnahmen die Konsistenz gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Aminobutylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of butylamine with phosphorous acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of 1-aminobutylphosphonic acid often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with stringent quality control measures to ensure consistency .

Analyse Chemischer Reaktionen

Reaktionstypen: 1-Aminobutylphosphonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Phosphonsäurederivate zu bilden.

Reduktion: Reduktionsreaktionen können sie in verschiedene Aminerivate umwandeln.

Substitution: Die Aminogruppe kann an Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener substituierter Phosphonsäuren führt

Gängige Reagenzien und Bedingungen:

Oxidation: Gängige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Substitutionsreaktionen beinhalten typischerweise Halogenierungsmittel wie Thionylchlorid

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Phosphonsäurederivate, Aminerivate und substituierte Phosphonsäuren .

Wissenschaftliche Forschungsanwendungen

1-Aminobutylphosphonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Sie wird als Baustein bei der Synthese komplexer organischer Moleküle und Polymere verwendet.

Biologie: Die Verbindung wird auf ihre potenzielle Rolle in biochemischen Stoffwechselwegen und als Vorläufer für biologisch aktive Moleküle untersucht.

Medizin: Forschungen laufen, um ihr Potenzial als therapeutisches Mittel zu untersuchen, insbesondere bei der Entwicklung von Medikamenten, die auf bestimmte Enzyme und Rezeptoren abzielen.

Industrie: Sie wird bei der Produktion von Spezialchemikalien eingesetzt, darunter Korrosionsschutzmittel und Flammschutzmittel .

Wirkmechanismus

Der Wirkmechanismus von 1-Aminobutylphosphonsäure beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Aminogruppe ermöglicht die Bildung von Wasserstoffbrückenbindungen und ionischen Wechselwirkungen mit Enzymen und Rezeptoren und moduliert deren Aktivität. Der Phosphonsäureanteil kann Metallionen chelatieren und verschiedene biochemische Stoffwechselwege beeinflussen .

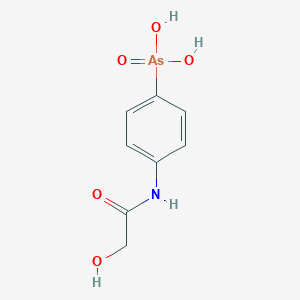

Ähnliche Verbindungen:

Aminomethylphosphonsäure: Ähnlich in der Struktur, aber mit einer kürzeren Kohlenstoffkette.

Aminocapronsäure: Enthält eine längere Kohlenstoffkette und wird als antifibrinolytisches Mittel verwendet

Einzigartigkeit: 1-Aminobutylphosphonsäure ist aufgrund ihrer spezifischen Kombination aus einer Aminogruppe und einem Phosphonsäureanteil einzigartig, der ihr besondere chemische Eigenschaften und Reaktivität verleiht. Dies macht sie besonders wertvoll für Anwendungen, die beide Funktionalitäten erfordern .

Zusammenfassend lässt sich sagen, dass 1-Aminobutylphosphonsäure eine vielseitige Verbindung mit großem Potenzial in verschiedenen wissenschaftlichen und industriellen Bereichen ist. Ihre einzigartige chemische Struktur und Reaktivität machen sie zu einem wertvollen Werkzeug für Forscher und Industrieexperten gleichermaßen.

Wirkmechanismus

The mechanism of action of 1-aminobutylphosphonic acid involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The phosphonic acid moiety can chelate metal ions, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Aminomethylphosphonic acid: Similar in structure but with a shorter carbon chain.

Aminocaproic acid: Contains a longer carbon chain and is used as an antifibrinolytic agent

Uniqueness: 1-Aminobutylphosphonic acid is unique due to its specific combination of an amino group and a phosphonic acid moiety, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring both functionalities .

Eigenschaften

IUPAC Name |

1-aminobutylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12NO3P/c1-2-3-4(5)9(6,7)8/h4H,2-3,5H2,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAEPDDGDPAPPHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(N)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13138-36-8 | |

| Record name | 1-Aminobutylphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013138368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13138-36-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Aminobutylphosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINOBUTYLPHOSPHONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P36483AQ3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chlorothiazolo[5,4-D]pyrimidine](/img/structure/B86988.png)

![Dibenzo[a,j]perylene](/img/structure/B87010.png)